2-((benzyloxy)methyl)-2H-tetrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N4O |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(phenylmethoxymethyl)tetrazole |
InChI |
InChI=1S/C9H10N4O/c1-2-4-9(5-3-1)6-14-8-13-11-7-10-12-13/h1-5,7H,6,8H2 |
InChI Key |
AYAXOAGNHBKNTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCN2N=CN=N2 |
Origin of Product |
United States |
State of the Art Synthetic Methodologies for 2 Benzyloxy Methyl 2h Tetrazole and Analogous N2 Substituted Tetrazoles
Direct N-Alkylation Strategies for Regioselective 2H-Tetrazole Formation
Direct N-alkylation of pre-formed tetrazole rings represents a common and straightforward approach to synthesizing N-substituted tetrazoles. researchgate.net However, a key challenge in this methodology is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the tetrazole ring, often leading to a mixture of isomers. researchgate.netresearchgate.net
Preferential N2-Alkylation via Diazo-Transfer and Related Processes
The diazotization of aliphatic amines offers a method for the preferential formation of 2,5-disubstituted tetrazoles. organic-chemistry.orgrsc.org This process involves the in-situ generation of a transient alkyl diazonium intermediate, which then acts as the alkylating agent for the 5-substituted 1H-tetrazole. rsc.org While this method often favors the formation of the 2,5-disubstituted product, the isolation of the minor 1,5-disubstituted isomer is also possible in several cases. rsc.org The regioselectivity of this reaction is not solely dictated by steric hindrance and can be influenced by the mechanism of nucleophilic substitution (SN1 vs. SN2) and potential intramolecular stabilization of the diazonium intermediate. rsc.org
Influence of Reaction Conditions and Reagents on Regioselectivity
The outcome of N-alkylation reactions is highly dependent on various factors, including the nature of the reactants, the reaction medium, and other physical parameters. researchgate.net For instance, the alkylation of 5-substituted tetrazoles with phenacyl halides under mechanochemical conditions has been explored to enhance the selectivity for N2-regioisomers. acs.org In this solvent-free approach, the yield and the ratio of N1 to N2 isomers were found to be influenced by the choice of grinding auxiliary, a phenomenon attributed to the formation of different ion pairs. acs.org
Temperature can also play a critical role in directing the regioselectivity of alkylation. In the Michael addition of 1-phenyltetrazole-5-thione to α,β-unsaturated systems, S-alkylation adducts were formed at room temperature, while N-alkylation products were obtained at an elevated temperature of 70°C. researchgate.net The choice of base and solvent system are also crucial parameters that can significantly impact the regioselectivity of N-alkylation. researchgate.netresearchgate.net
[3+2] Cycloaddition Approaches for 2H-Tetrazole Ring Construction
The [3+2] cycloaddition reaction is a powerful and widely utilized method for constructing the tetrazole ring itself. nih.govnih.govrsc.org This approach involves the reaction of a 1,3-dipole with a dipolarophile.
Reaction of Nitriles with Azide (B81097) Sources and Benzyloxymethyl Precursors
A cornerstone of tetrazole synthesis is the [3+2] cycloaddition of nitriles with an azide source. nih.govnih.govyoutube.com This reaction can be catalyzed by various agents, including Lewis and Brønsted acids, which activate the nitrile towards cycloaddition. organic-chemistry.org The use of zinc salts in water has been shown to be an effective catalytic system for the reaction of sodium azide with a broad range of nitriles. organic-chemistry.org To synthesize N2-substituted tetrazoles like 2-((benzyloxy)methyl)-2H-tetrazole via this route, a precursor containing the benzyloxymethyl moiety would be incorporated. For example, a [3+2] cycloaddition between an arenediazonium salt and trimethylsilyldiazomethane (B103560) has been reported for the regioselective synthesis of 2-aryl-2H-tetrazoles. nih.gov
The reaction mechanism has been a subject of study, with density functional theory calculations suggesting a nitrile activation step leading to an imidoyl azide, which then cyclizes to form the tetrazole. nih.gov The activation barrier for this reaction is strongly correlated with the electron-withdrawing potential of the substituent on the nitrile. nih.gov
Multicomponent Reaction (MCR) Strategies Employing Benzyloxymethyl Moieties
Multicomponent reactions (MCRs) offer an efficient and convergent pathway to complex molecules like substituted tetrazoles in a single step. nih.govnih.gov The Ugi-tetrazole reaction is a prominent example of an MCR used for tetrazole synthesis. beilstein-journals.orgnih.gov To synthesize this compound using an MCR approach, a component bearing the benzyloxymethyl group would be introduced as one of the starting materials. For instance, a Passerini-tetrazole reaction can be employed to create α-hydroxymethyltetrazoles, which can then be further functionalized. beilstein-journals.org MCRs provide a powerful tool for generating diverse libraries of tetrazole-based compounds for applications in drug discovery. nih.gov
Protecting Group Chemistry in the Synthesis of this compound
Protecting groups are indispensable tools in the synthesis of complex molecules like this compound, particularly when functional group tolerance is a concern in multi-step syntheses. tcichemicals.comnih.gov The benzyloxymethyl (BOM) group itself can be considered a protecting group for a hydroxymethyl functionality.
In the context of tetrazole synthesis, protecting groups are often employed on the tetrazole nitrogen to direct subsequent reactions or to enhance the stability of intermediates. For example, the p-methoxybenzyl (PMB) group has been used to protect the N1 position of tetrazole. acs.orgacs.org This allows for functionalization at the C5 position via deprotonation with a strong base like a turbo Grignard reagent, forming a stable organometallic intermediate that is less prone to the retro-[2+3] cycloaddition that can plague lithiated tetrazoles. acs.orgacs.org The PMB group can later be removed under oxidative or acidic conditions. acs.orgacs.org
Common protecting groups for amino functionalities that might be relevant in more complex syntheses involving tetrazoles include tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), which have orthogonal deprotection conditions. tcichemicals.com The choice of protecting group strategy is crucial for the successful synthesis of intricately functionalized tetrazole derivatives.
Strategic Utility of the Benzyloxymethyl (BOM) Group as a Protecting Group in Tetrazole Chemistry
The benzyloxymethyl (BOM) group serves as a crucial N-protecting group in the synthesis and functionalization of tetrazole derivatives. Its strategic utility stems from its ability to direct lithiation and its distinct cleavage conditions, which offer orthogonality to other protecting groups. The BOM group, specifically when attached to the N2 position of the tetrazole ring, facilitates subsequent chemical modifications that would otherwise be challenging.
In the realm of tetrazole chemistry, direct C-H functionalization at the 5-position is a powerful method for introducing substituents. However, the inherent instability of intermediates like lithiated tetrazoles, which can undergo rapid retro-[2+3] cycloaddition, poses a significant challenge. The use of an appropriate N-protecting group is essential to stabilize these intermediates. While various protecting groups exist, the BOM group has proven effective in this role. For instance, 2-benzyloxymethyl-5-(tributylstannyl)tetrazole has been developed as a useful reagent for creating 5-aryl and 5-heteroaryl-1H-tetrazoles through Stille cross-coupling reactions. researchgate.net This demonstrates the BOM group's compatibility with organometallic reactions, expanding the synthetic toolbox for complex tetrazole derivatives.
The selection of a protecting group is often dictated by its stability under various reaction conditions and the ease and selectivity of its removal. The BOM group is generally stable under basic conditions, which is advantageous for reactions involving strong bases or nucleophiles. youtube.com This stability allows for a wide range of chemical transformations on other parts of the molecule without affecting the protected tetrazole nitrogen. The related p-methoxybenzyl (PMB) group has also been used to protect the 1N-position of tetrazoles, enabling C-H deprotonation with organomagnesium reagents, which are more stable than their lithium counterparts. nih.gov The principles of using such benzyl-type protecting groups are transferable and highlight their importance in mediating the reactivity of the tetrazole core.
Development of Cleavage Strategies for the Benzyloxymethyl Moiety
The removal, or deprotection, of the benzyloxymethyl (BOM) group is a critical step in the synthesis of the final target molecule. The development of selective cleavage strategies is paramount to ensure the integrity of the tetrazole ring and other functional groups within the molecule. The BOM group is an acetal-type protecting group, and its cleavage can be accomplished under various conditions, primarily involving hydrogenolysis or acidic treatment. youtube.comsynarchive.comyoutube.com
Hydrogenolysis is a common and effective method for BOM deprotection. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). synarchive.comyoutube.com The reaction is often performed in a protic solvent like ethanol (B145695) or methanol (B129727) at room temperature or with gentle heating. synarchive.comyoutube.com This method is particularly valued for its mildness, which helps in preserving other sensitive functional groups.
| Deprotection Method | Reagents | Solvent | Conditions | Typical Yield | Reference |
| Hydrogenolysis | H₂, Pd/C | Ethanol (EtOH) | Reflux | 94% | synarchive.com |
| Acidic Cleavage | HCl, Sodium Iodide (NaI) | Acetone, H₂O | Room Temperature | 65% | synarchive.com |
| Formic Acid Reduction | Formic Acid, Metal Catalyst | Not specified | Not specified | Variable | google.com |
Flow Chemistry and Process Intensification in N-Substituted Tetrazole Synthesis
The synthesis of tetrazoles often involves the use of azides, such as sodium azide or the highly toxic and explosive hydrazoic acid. scispace.commit.edu These reagents pose significant safety risks, especially on a large scale in traditional batch reactors, due to the potential for rapid gas evolution and the explosive nature of the intermediates. scispace.commit.edu Flow chemistry, or continuous flow processing, has emerged as a superior and safer technology for synthesizing N-substituted tetrazoles. scispace.commit.edu
Process intensification through flow chemistry offers several key advantages. By conducting the reaction in a continuous stream within a microreactor or a coiled tube reactor, the volume of hazardous material present at any given moment is significantly minimized. scispace.commit.edu This small reactive inventory drastically reduces the risks associated with potentially explosive intermediates and exothermic reactions. scispace.commit.edu Furthermore, flow reactors provide superior heat and mass transfer compared to batch reactors, allowing for precise temperature control and preventing the formation of hot spots that could lead to runaway reactions. acs.org This enhanced control often leads to higher yields, improved product quality, and shorter reaction times. core.ac.uk For example, a continuous flow process for 1,5-disubstituted tetrazoles achieved an 86% yield with a high space-time yield of 1.16 kg L⁻¹ h⁻¹. acs.org
Continuous Flow Reactor Design for Enhanced Efficiency and Control
The design of continuous flow reactors for tetrazole synthesis is tailored to handle hazardous reagents safely and improve reaction efficiency. A typical setup involves pumping reagent solutions from reservoirs using high-pressure pumps into a mixer, where they combine before entering a heated reactor coil. core.ac.ukresearchgate.net
The reactor itself is often a coiled tube made of an inert material like PFA (perfluoroalkoxy) or Sulfinert-treated stainless steel to withstand the reaction conditions. core.ac.ukresearchgate.net The small internal diameter of the tubing ensures a high surface-area-to-volume ratio, which facilitates rapid heating and cooling. researchgate.net The reaction temperature can be precisely controlled, often reaching high temperatures (e.g., 190 °C) that would be hazardous in a large-scale batch process. core.ac.uk A back-pressure regulator is typically installed at the end of the system to maintain the solvent in a liquid state at temperatures above its boiling point, enabling reactions to be conducted under elevated pressure safely. researchgate.net
Some advanced flow systems incorporate packed-bed reactors, where a solid-supported reagent or catalyst is immobilized. acs.org For instance, a polymer-supported organotin azide has been used in a packed-bed reactor for the synthesis of 5-substituted 1H-tetrazoles, which simplifies product purification by retaining the tin reagent in the reactor. acs.org The ability to integrate in-line quenching and extraction steps further enhances the efficiency and safety of the continuous process. acs.org
| Reactor Component | Function | Reference |
| High-Pressure Pumps | Deliver precise flow rates of reagent solutions. | core.ac.uk |
| T-Mixer / Static Mixer | Ensures rapid and efficient mixing of reagents before reaction. | core.ac.ukresearchgate.net |
| Coiled Tube Reactor | Provides a controlled environment with superior heat transfer for the reaction. | core.ac.ukresearchgate.net |
| Heat Exchanger | Rapidly cools the reaction mixture post-reaction. | researchgate.net |
| Back-Pressure Regulator | Maintains high pressure to keep solvents in the liquid phase above their boiling points. | researchgate.net |
Real-Time Process Analytical Technologies (PAT) for Reaction Monitoring and Optimization
Several PAT tools are particularly well-suited for monitoring tetrazole synthesis in flow. Fourier Transform Infrared Spectroscopy (FTIR) is a versatile tool that can be used to track the consumption of reactants and the formation of products in real-time by monitoring their characteristic infrared absorptions. researchgate.netamericanpharmaceuticalreview.com An FTIR probe can be integrated via a flow cell to provide continuous data on the reaction's progress. americanpharmaceuticalreview.com Other powerful techniques include on-line Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and flow Nuclear Magnetic Resonance (NMR) spectroscopy, which provide detailed information about the composition of the reaction mixture. rsc.org
The application of PAT is essential for ensuring process stability and product quality in continuous manufacturing. chromnet.net It allows for the immediate detection of any process deviations, enabling automated feedback control to maintain optimal conditions. americanpharmaceuticalreview.com This real-time understanding and control are key to improving efficiency, reducing waste, and ensuring the safe operation of continuous processes involving hazardous chemistry. researchgate.netchromnet.net
Mechanistic Insights and Reactivity Profiling of 2 Benzyloxy Methyl 2h Tetrazole Derivatives
Photochemical Rearrangements and Decomposition Mechanisms
The photochemistry of tetrazole derivatives is a field of significant interest, as light provides the energy to initiate the cleavage of the tetrazole ring, leading to a variety of reactive intermediates and subsequent products. nih.gov The specific pathway of decomposition is heavily influenced by the substituents on the ring. nih.gov
Investigation of Singlet and Triplet Potential Energy Surfaces in Photolysis
The photochemical decomposition of tetrazoles is governed by the transitions between electronic ground and excited states, specifically the singlet (S) and triplet (T) potential energy surfaces. Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From here, it can either react directly or undergo intersystem crossing (ISC) to a triplet state (T₁). researchgate.net
Computational studies on related tetrazole derivatives suggest that the fragmentation process involves a complex series of electronic rearrangements and bond-breaking events. researchgate.net For instance, the photochemical generation of nitrile imines from 2-phenyl tetrazole derivatives has been shown to involve a critical C-N bond cleavage that occurs in the T₁ state. researchgate.net While specific potential energy surface diagrams for 2-((benzyloxy)methyl)-2H-tetrazole are not available, the general principle holds that the landscape of these excited states dictates the favorability and mechanism of N₂ extrusion and subsequent rearrangements. researchgate.net
Generation and Trapping of Imidoylnitrenes and Nitrile Imines from Tetrazole Fragmentation
A hallmark of tetrazole chemistry is its ability to serve as a precursor to high-energy, reactive intermediates upon fragmentation. The specific intermediate generated is dependent on the substitution pattern of the tetrazole ring.
Nitrile Imines : 2,5-Disubstituted tetrazoles, such as this compound, are well-established photochemical precursors for nitrile imines. acs.orgacs.org Upon irradiation, these tetrazoles extrude a molecule of nitrogen (N₂) to generate a highly reactive nitrile imine. nih.gov This process is highly valuable in synthesis, as the generated nitrile imine can be trapped in situ by various dipolarophiles in 1,3-dipolar cycloaddition reactions. acs.orgnih.govdntb.gov.ua Studies on 2,5-diaryl- and 2-alkyl-5-phenyltetrazoles have demonstrated this principle effectively. acs.orgstrath.ac.uk
Imidoylnitrenes : In contrast, 1,5-disubstituted tetrazoles are known precursors to imidoylnitrenes upon thermal or photochemical decomposition. acs.orgnih.gov These intermediates can also undergo a variety of subsequent reactions, including rearrangement to carbodiimides or intramolecular cyclizations. nih.gov
The generation of these intermediates from different tetrazole isomers is summarized below.
| Tetrazole Precursor Type | Primary Intermediate | Method of Generation | Key Subsequent Reactions |
| 2,5-Disubstituted Tetrazole | Nitrile Imine | Photolysis, Thermolysis | 1,3-Dipolar Cycloaddition, Dimerization |
| 1,5-Disubstituted Tetrazole | Imidoylnitrene | Photolysis, Thermolysis | Rearrangement to Carbodiimides, Intramolecular Insertion |
Thermal Decomposition Pathways and Fragmentation Analysis
Thermal activation provides another avenue for the decomposition of tetrazoles, yielding reactive intermediates through various fragmentation pathways. colab.wsresearchgate.net The outcomes can be highly dependent on the reaction conditions, such as temperature and pressure. colab.ws
Flash Vacuum Pyrolysis (FVP) Studies
Flash vacuum pyrolysis (FVP) is a powerful technique for studying unimolecular thermal reactions by heating a substrate in the gas phase at high temperatures and low pressures for a very short duration. scripps.edu This method is particularly effective for generating and studying reactive intermediates by minimizing intermolecular reactions. scripps.eduresearchgate.net
FVP of 2,5-disubstituted tetrazoles is an excellent method for producing nitrile imines in the gas phase. acs.orgacs.orgresearchgate.net These nitrile imines can sometimes be isolated by trapping them at low temperatures in an inert matrix or can be observed to rearrange into more stable products like carbodiimides. acs.orgnih.gov For this compound, FVP would be expected to cleanly generate the corresponding nitrile imine via N₂ extrusion.
Identification of Reactive Intermediates and Secondary Chemical Reactions
The primary reactive intermediate expected from the thermal decomposition of a 2,5-disubstituted tetrazole is the nitrile imine. researchgate.net Pioneering work by Huisgen established nitrile imines as key 1,3-dipoles formed during the thermal breakdown of these tetrazoles. dntb.gov.uacolab.ws
Once formed, these intermediates are prone to undergo further reactions:
Rearrangement : Nitrile imines can rearrange to form more stable carbodiimides. acs.orgacs.org
Cyclization : If the substituents on the nitrile imine contain appropriate functional groups, intramolecular cyclization can occur. For instance, nitrile imines can cyclize to form indazoles. acs.org
Dimerization : In the absence of effective trapping agents, nitrile imines can dimerize. acs.org
Fragmentation : Under harsh FVP conditions, further fragmentation can occur. For example, some 5-aryltetrazoles can undergo a double N₂ elimination to form arylcarbenes. acs.orgnih.gov
The thermal decomposition of N-substituted tetrazoles is thought to begin with the elimination of a nitrogen molecule directly from the ring. researchgate.net The stability and subsequent reaction pathways are influenced by factors such as the nature of the substituents and the temperature. colab.wsresearchgate.net
Electrophilic and Nucleophilic Functionalization at the Tetrazole Ring
While the tetrazole ring is often cleaved under energetic conditions, it can also be functionalized to introduce new substituents. For 2-substituted-2H-tetrazoles, the most common site for functionalization is the C5 position.
The direct C-H functionalization of the tetrazole ring at the C5 position is a powerful strategy. acs.org This typically involves the deprotonation of the C5-H bond using a strong base to form a metalated tetrazole intermediate. acs.org This intermediate, however, can be unstable and prone to a retro-[2+3] cycloaddition, which fragments the ring. acs.org
To overcome this instability, specialized reagents and conditions are employed. The use of "turbo-Grignard" reagents (like isopropylmagnesium chloride-lithium chloride complex) has been shown to successfully deprotonate N-protected tetrazoles at low temperatures, generating a more stable organomagnesium intermediate. acs.org This intermediate can then be trapped by a variety of electrophiles. acs.org
By analogy, this compound could be deprotonated at the C5 position and subsequently reacted with various electrophiles to install a range of functional groups.
| Reagent Class | Example Electrophile | Expected Product Type |
| Aldehydes/Ketones | Benzaldehyde, Acetone | 5-(Hydroxyalkyl)tetrazole |
| Amides | Weinreb Amides | 5-Acyltetrazole |
| Halogens | Iodine (I₂) | 5-Iodotetrazole |
| Boronic Acids | Phenylboronic acid | 5-Aryltetrazole (via cross-coupling) |
This approach provides a modular route to novel 2,5-disubstituted tetrazole derivatives, expanding the chemical space accessible from the parent heterocycle. acs.orgrsc.org
C5-H Deprotonation and Subsequent Electrophilic Quenching
The functionalization of N-protected tetrazoles at the fifth position is often achieved through C-H deprotonation, creating a nucleophilic center that can react with various electrophiles. A significant challenge in this approach is the inherent instability of the resulting organometallic intermediates, which can undergo a retro [2+3] cycloaddition, leading to the elimination of nitrogen and the formation of a cyanamide (B42294) byproduct.
To overcome this stability issue, researchers have explored the use of robust organometallic reagents. The "turbo" Grignard reagent, isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), has proven effective for the C-H deprotonation of 1N-protected tetrazoles. This method yields a more stable magnesiated intermediate, which can then be quenched with a variety of electrophiles, including aldehydes, ketones, Weinreb amides, and iodine. The reactions are typically conducted at low temperatures, such as -60 °C in tetrahydrofuran (B95107) (THF), to ensure selective deprotonation and minimize decomposition. For instance, the reaction of 1N-p-methoxybenzyl (PMB)-protected tetrazole with the turbo Grignard reagent, followed by quenching with an electrophile, provides the corresponding 5-substituted tetrazole in good yields.
The stability of the organometallic intermediate is crucial for the success of these reactions. While lithiated tetrazoles are notoriously unstable, even at temperatures as low as -78 °C, the corresponding organomagnesium intermediates exhibit significantly greater stability, with a reported half-life of 3 hours at -20 °C. This enhanced stability allows for more practical and scalable synthetic applications.
Organometallic Intermediates in N-Protected Tetrazole Functionalization
The generation of stable organometallic intermediates is a cornerstone of N-protected tetrazole functionalization. The choice of both the N-protecting group and the metallating agent plays a pivotal role in the stability and reactivity of these intermediates.
The use of the turbo Grignard reagent (iPrMgCl·LiCl) has been a significant advancement, enabling the direct C-H deprotonation of N-protected tetrazoles to form stable organomagnesium intermediates. This approach circumvents the need for halogen-metal exchange reactions, which would require a pre-functionalized starting material like a 2-bromotetrazole derivative. The resulting magnesiated tetrazole can then participate in reactions with a broad range of electrophiles.
For example, the reaction of a 1N-PMB-protected tetrazole with the turbo Grignard reagent generates a stable intermediate that can be trapped with various electrophiles to yield functionalized products. This methodology has been successfully applied to the synthesis of diverse tetrazole derivatives.
| Electrophile | Product | Yield (%) |
| Aldehydes | 5-(1-hydroxyalkyl)tetrazoles | High |
| Ketones | 5-(1-hydroxyalkyl)tetrazoles | High |
| Weinreb Amides | 5-acyltetrazoles | High |
| Iodine | 5-iodotetrazole | High |
| Reported yields for the reaction of the magnesiated intermediate of 1N-PMB-protected tetrazole with various electrophiles. |
N-Functionalization Strategies Beyond Direct Alkylation
While direct alkylation is a common method for N-functionalization of tetrazoles, other strategies offer alternative pathways to introduce diverse substituents onto the nitrogen atoms of the tetrazole ring. These methods can provide access to novel tetrazole derivatives with unique properties and functionalities.
One
Advanced Computational and Theoretical Studies of 2 Benzyloxy Methyl 2h Tetrazole
Quantum Chemical Characterization of Molecular Structure and Electronic States
Quantum chemical methods are instrumental in elucidating the electronic structure and energetic properties of 2-((benzyloxy)methyl)-2H-tetrazole. These calculations offer a detailed picture of the molecule at the subatomic level.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost, making it well-suited for studying the ground state properties of medium-sized molecules like this compound.
DFT calculations can predict a variety of ground state properties. These include the optimized molecular geometry, vibrational frequencies, and electronic properties such as the dipole moment and molecular electrostatic potential (MEP). The MEP, for instance, is valuable for identifying the regions of the molecule that are electron-rich or electron-poor, which in turn suggests sites susceptible to electrophilic or nucleophilic attack. For the tetrazole ring, the nitrogen atoms are typically electron-rich, a feature that can be quantified and visualized using DFT. nih.gov
A hypothetical table of DFT-calculated ground state properties for this compound is presented below. The values are illustrative and represent the type of data that would be obtained from such a study.
| Property | Calculated Value |
| Total Energy | -X Hartrees |
| Dipole Moment | Y Debye |
| HOMO Energy | -A eV |
| LUMO Energy | -B eV |
| HOMO-LUMO Gap | (A - B) eV |
This table is illustrative and does not represent experimentally verified data.
The calculated vibrational frequencies from DFT can be compared with experimental infrared and Raman spectra to validate the computational model and to aid in the assignment of spectral bands.
While DFT is excellent for ground state properties, the study of electronically excited states and complex reaction pathways often requires more sophisticated and computationally intensive ab initio methods. The Complete Active Space Perturbation Theory of the second order (CASPT2) is a powerful method for accurately describing the electronic excited states of molecules.
For this compound, CASPT2 calculations could be employed to predict the energies and characteristics of its low-lying singlet and triplet excited states. This information is crucial for understanding the photochemistry of the molecule, including its potential for fluorescence or phosphorescence, and its stability upon exposure to ultraviolet or visible light.
Studying reaction pathways, such as the thermal or photochemical decomposition of the tetrazole ring, also benefits from high-level methods. These calculations can map out the potential energy surface, identifying transition states and intermediates, and providing a detailed mechanistic understanding of the reaction.
A representative table of CASPT2-calculated vertical excitation energies for this compound is shown below to illustrate the expected output.
| Excited State | Excitation Energy (eV) | Oscillator Strength |
| S1 (n -> π) | E1 | f1 |
| S2 (π -> π) | E2 | f2 |
| T1 (n -> π*) | E3 | 0 |
This table is illustrative and does not represent experimentally verified data.
Conformational Analysis and Stereochemical Considerations
Conformational analysis can be performed using computational methods, typically by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. This process generates a potential energy landscape, from which the most stable conformers (local and global minima) can be identified. For this compound, the key dihedral angles to consider are those around the C-O and C-N bonds of the benzyloxymethyl group.
The relative orientation of the planar tetrazole ring and the methylbenzonitrile moiety in a related compound, 4-((2H-tetrazol-2-yl)methyl)benzonitrile, has been described as (-)-anticlinal. nih.gov A similar conformational preference might be expected for this compound.
The following table illustrates the kind of data that would be generated from a conformational analysis.
| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | θ1 | φ1 | 0.00 |
| 2 | θ2 | φ2 | ΔE1 |
| 3 | θ3 | φ3 | ΔE2 |
This table is illustrative and does not represent experimentally verified data.
Stereochemical considerations for this molecule are primarily related to its conformational isomers, as it does not possess a chiral center.
Mechanistic Elucidation through Transition State Analysis
Transition state theory is a cornerstone of chemical kinetics, and its application through computational methods allows for the detailed investigation of reaction mechanisms. For this compound, a key area of interest is the stability and transformation of the tetrazole ring.
Tetrazoles can undergo various ring transformations, such as ring-chain tautomerism or decomposition into a nitrile and an azide (B81097). clockss.org Computational methods can be used to calculate the energy barriers for these processes, which provides a measure of their kinetic feasibility.
By locating the transition state structure for a given transformation and calculating its energy relative to the reactant, the activation energy can be determined. The intrinsic reaction coordinate (IRC) can then be calculated to confirm that the transition state connects the reactant and product.
An illustrative table of calculated activation energies for potential transformations of the tetrazole ring in this compound is provided below.
| Reaction Pathway | Activation Energy (kcal/mol) |
| Decomposition to Nitrile and Azide | Ea1 |
| Ring-Chain Tautomerism | Ea2 |
This table is illustrative and does not represent experimentally verified data.
Molecular Modeling of Intermolecular Interactions (e.g., with Catalysts or Reaction Partners)
The way this compound interacts with other molecules is fundamental to its behavior in a condensed phase or in the presence of other chemical species. Molecular modeling techniques can be used to study these intermolecular interactions.
For instance, if this compound were to be used in a catalytic reaction, such as a Stille cross-coupling, molecular modeling could be employed to understand how it interacts with the palladium catalyst. researchgate.net These models can reveal the preferred binding modes and the nature of the interactions (e.g., coordination bonds, hydrogen bonds, van der Waals forces). The tetrazole moiety is known to be an effective metal chelator, a property that is significant in its interactions with metal-based catalysts. nih.gov
Molecular docking is a computational technique that can predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This could be used to model the interaction of this compound with a biological target, such as an enzyme active site, if it were being investigated as a potential therapeutic agent. nih.govmdpi.com The tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid group in drug design due to its similar acidic properties and ability to form hydrogen bonds. nih.govresearchgate.net
A hypothetical table summarizing the results of a molecular docking study is presented below.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Enzyme X | ΔG1 | Amino Acid 1, Amino Acid 2 |
| Receptor Y | ΔG2 | Amino Acid 3, Amino Acid 4 |
This table is illustrative and does not represent experimentally verified data.
Role of 2 Benzyloxy Methyl 2h Tetrazole and Its Scaffolds in Modern Organic Synthesis and Materials Science
Strategic Building Blocks in Complex Molecule Synthesis
The strategic use of pre-functionalized building blocks is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures. In this context, 2-((benzyloxy)methyl)-2H-tetrazole and other protected tetrazole derivatives serve as versatile synthons, providing a readily available tetrazole core that can be incorporated into larger molecules. beilstein-journals.orgresearchgate.netbeilstein-archives.orgnih.govnih.govrug.nl This approach offers significant advantages over methods that install the tetrazole ring at a later stage of the synthesis, often allowing for milder reaction conditions and greater functional group tolerance. beilstein-journals.orgresearchgate.netbeilstein-archives.orgnih.govnih.govrug.nl
Precursors for Other Heterocyclic Systems (e.g., Oxadiazoles, Triazoles)
The tetrazole ring can serve as a synthetic precursor to other important heterocyclic systems. For instance, glycosyl-cyanides can be transformed into tetrazole nucleosides, which can then undergo acylative rearrangement to furnish 1,3,4-oxadiazoles in high yields. nih.gov This transformation provides an efficient route to otherwise difficult-to-synthesize C-nucleosides. nih.gov The development of methodologies for the synthesis of various regioisomeric oxadiazole 2'-deoxyribo-C-nucleoside analogues from glycosyl cyanide precursors highlights the utility of tetrazoles in accessing a library of new chemical entities for drug discovery. nih.gov Furthermore, the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles has been explored as derivatives of known biologically active compounds, demonstrating the conversion of tetrazole-containing precursors into oxadiazole analogs. unifi.it
Application in Oligonucleotide Synthesis as Activating Agents
In the synthesis of oligonucleotides via the phosphoramidite (B1245037) method, tetrazole plays a crucial role as an activating agent. nih.gov The mechanism involves the protonation of the phosphoramidite by tetrazole, followed by nucleophilic attack of the 5'-hydroxyl group of the growing oligonucleotide chain. nih.gov Studies using model reactions have shown that the treatment of diethoxydiisopropylaminophosphane with two equivalents of tetrazole results in the formation of a diethoxy-tetrazolophosphane intermediate. nih.gov This intermediate is key to the efficient formation of the internucleotide phosphite (B83602) triester linkage. nih.gov Further NMR investigations have confirmed that tetrazole acts as a proton donor in this process. nih.gov
Design of Functional Molecules through Bioisosteric Principles
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design. This approach aims to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound.
Tetrazole as a Non-Classical Bioisostere for Carboxylic Acids and Amides: Theoretical Framework
The 5-substituted-1H-tetrazole ring is widely recognized as a non-classical bioisostere for the carboxylic acid group. beilstein-journals.orgresearchgate.netbeilstein-archives.orgnih.govnih.govrug.nlnih.govcambridgemedchemconsulting.comyoutube.comnih.govyoutube.comresearchgate.netmdpi.com This is due to several key similarities:
Acidity: The pKa of the N-H proton in a 5-substituted-1H-tetrazole is comparable to that of a carboxylic acid, typically in the range of 4.5 to 4.9. cambridgemedchemconsulting.commdpi.com This allows the tetrazole to exist as an anion at physiological pH, mimicking the carboxylate anion. youtube.comyoutube.com
Electronic and Steric Properties: The tetrazolate anion possesses a delocalized planar system, similar to the carboxylate group. nih.gov Quantum mechanical calculations have demonstrated the electronic similarity between carboxylic acids and their corresponding tetrazole bioisosteres. nih.gov
Hydrogen Bonding: The tetrazole ring can participate in similar hydrogen bonding interactions as a carboxylic acid, which is crucial for binding to biological targets. youtube.com
The tetrazole moiety is also considered a bioisostere for the cis-amide bond, although this application is less common.
Synthetic Strategies for Incorporating Tetrazole Bioisosteres
The incorporation of tetrazole bioisosteres into drug-like molecules can be achieved through various synthetic strategies. A common approach involves the [2+3] cycloaddition of an azide (B81097) source, such as sodium azide, with a nitrile precursor. organic-chemistry.org This method is often used in the later stages of a synthetic sequence.
Alternatively, the use of pre-formed tetrazole building blocks offers a more direct and often more efficient route. beilstein-journals.orgresearchgate.netbeilstein-archives.orgnih.govnih.govrug.nl For example, diversely protected tetrazole aldehydes have been developed as versatile building blocks that can be readily incorporated into complex molecules through multicomponent reactions like the Passerini and Ugi reactions. beilstein-journals.orgresearchgate.netbeilstein-archives.orgnih.govnih.gov This building block approach provides flexibility in the placement of the tetrazole moiety and allows for facile post-modifications. nih.gov
Contributions to Energetic Materials Research
Tetrazole-based compounds are of significant interest in the field of energetic materials due to their high nitrogen content and large positive heats of formation. nih.govrsc.orgresearchgate.netrsc.org These properties contribute to high density, detonation velocity, and detonation pressure, making them potential candidates for next-generation explosives, propellants, and pyrotechnics. nih.govresearchgate.net
The introduction of a tetrazole ring into a molecule significantly increases its nitrogen content and heat of formation. mdpi.com Fused heterocyclic systems containing tetrazole and triazole rings have been synthesized and shown to possess high densities, good detonation properties, and excellent mechanical stabilities. rsc.orgrsc.org The formation of extensive hydrogen bond networks in these nitrogen-rich materials further enhances their stability. rsc.org
Research in this area focuses on the synthesis and characterization of energetic salts based on tetrazole N-oxides and other functionalized tetrazoles. nih.gov These salts often exhibit improved performance and reduced sensitivity compared to traditional energetic materials. nih.gov Theoretical studies are also employed to predict the explosive properties and stability of new tetrazole-containing compounds, guiding the design of novel energetic materials with desired characteristics. mdpi.com
High Nitrogen Content and Thermal Stability Considerations
The defining feature of tetrazole derivatives is their exceptionally high nitrogen content, which is a key contributor to their energetic properties. The decomposition of these compounds often releases large amounts of energy and yields the highly stable and environmentally benign dinitrogen (N₂) gas. researchgate.net The compound this compound (C₉H₁₀N₄O) possesses a significant nitrogen content of approximately 29.46% by mass. This high nitrogen content makes the tetrazole core a fundamental building block in the field of high-nitrogen content energetic materials (HNCEMs). nih.govfrontiersin.org
The thermal stability of tetrazole-based compounds is a critical parameter for their practical application, especially in energetic materials. Stability is influenced by the nature and position of substituents on the tetrazole ring. nih.gov While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not prominently available in the literature, the stability of related structures provides valuable context. For instance, various asymmetrically substituted tetrazine-based energetic materials exhibit decomposition temperatures ranging from 127°C to 188°C. nih.govfrontiersin.org The stability of tetrazoles is also a subject of theoretical studies, which investigate isomerization pathways and decomposition mechanisms that can lead to an increase in stability. rsc.org The introduction of certain substituents can either enhance or detract from the thermal stability of the parent ring, a crucial consideration in the design of new materials. frontiersin.org
Table 1: Comparative Nitrogen Content of this compound
| Compound | Formula | Molar Mass ( g/mol ) | Nitrogen Content (%) |
| This compound | C₉H₁₀N₄O | 190.20 | 29.46% |
| Trinitrotoluene (TNT) | C₇H₅N₃O₆ | 227.13 | 18.50% |
| 1,2,4,5-tetrazine | C₂H₂N₄ | 82.07 | 68.27% |
Application as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The tetrazole ring is an outstanding ligand in coordination chemistry. Its four nitrogen atoms possess lone pairs of electrons, allowing it to act as a versatile electron-donating building block that can coordinate to metal centers in various modes, including monodentate, bidentate, and bridging fashions. researchgate.netrsc.orgresearchgate.net This versatility enables the construction of diverse supramolecular assemblies, from simple metal complexes to complex, high-dimensional coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.netnih.gov
Ligands based on the 2-substituted-2H-tetrazole scaffold are actively used in the synthesis of novel coordination compounds. The specific substitution at the N2 position influences the steric and electronic properties of the ligand, thereby directing the final architecture of the metal complex. nih.gov For example, bifunctional tetrazole-carboxylate ligands have been successfully employed to construct intriguing MOFs and coordination complexes with Co(II) and Ni(II), demonstrating how the tetrazole moiety can be integrated into multifunctional linkers. nih.govscielo.br
The ability of tetrazole-based linkers to form robust, porous frameworks has made them highly valuable in the design of MOFs for applications such as selective gas adsorption. researchgate.netrsc.orgnih.gov MOFs constructed with tetrazolyl-decorated ligands have shown high CO₂ adsorption capacity and selectivity over other gases like N₂ and CH₄. nih.gov The free nitrogen atoms of the tetrazole rings lining the pores of these materials are believed to contribute significantly to their selective adsorption properties. rsc.org Although a specific MOF constructed from this compound is not highlighted in the literature, the extensive use of related 2-substituted tetrazoles underscores its potential as a valuable ligand for creating new functional materials. nih.govnih.gov
Table 2: Examples of Tetrazole-Based Ligands in Coordination Chemistry
| Ligand | Metal Ion(s) | Resulting Structure/Application | Reference(s) |
| 1,3,5-tri(2-carboxymethyltetrazol-5-yl) benzene | Zn(II) | 2D layer structure, potential anticancer properties | nih.gov |
| 5-[(2H-tetrazol-5-yl)amino]isophthalic acid | Zn(II), Cd(II) | 3D Metal-Organic Framework (MOF) with gas sorption capability | researchgate.netrsc.org |
| 3-(4-(2-(1H-tetrazol-5-yl) phenyl-4-yl) phenyl)-2-ethoxy-3H-benzimidazole-4-carboxylic acid | Co(II), Ni(II) | 1D coordination polymers, catalytic potential | scielo.br |
| 5-(1H-tetrazole-5-yl)-1,3-bis(3,5-dicarboxylphenyl)-benzene | Cu(II) | 3D MOF with high selective CO₂ adsorption | nih.gov |
Precursors for the Generation of Reactive Carbenes and Related Intermediates
Beyond their applications in materials science, tetrazole rings can serve as precursors for highly reactive intermediates. The thermal or photochemical decomposition of certain substituted tetrazoles can lead to the extrusion of stable molecules, such as dinitrogen, to generate species like nitrilimines or carbenes. wikipedia.org
Theoretical studies on the thermolysis of the parent tetrazole ring have predicted that its decomposition mechanism can proceed through a key N-heterocyclic carbene intermediate. acs.org More established is the fragmentation of specific tetrazole derivatives to generate alkylidene carbenes. A notable pathway involves the dehydration of 5-hydroxyalkyl-1H-tetrazoles, which are proposed to form an unstable tetraazafulvene intermediate. This intermediate then undergoes rapid decomposition, extruding two equivalents of N₂ to generate a putative alkylidene carbene. thieme-connect.de This reactive carbene can then participate in subsequent reactions, such as rearrangements or C-H insertion. thieme-connect.de
While the generation of a carbene from this compound itself is not a documented process, the established reactivity of the tetrazole core suggests its potential in this area. The controlled decomposition of appropriately functionalized 2-substituted tetrazoles represents a plausible, albeit underexplored, route to novel carbene intermediates. This potential for generating reactive species makes the tetrazole scaffold a continuing subject of interest for the development of new synthetic methodologies.
Table 3: Tetrazole Derivatives as Precursors to Reactive Intermediates
| Precursor Type | Proposed Intermediate(s) | Resulting Reactive Species | Reference(s) |
| 2,5-Disubstituted Tetrazoles | Nitrilimines | 1,3-Dipoles for cycloadditions | wikipedia.org |
| Parent Tetrazole (Theoretical) | N-heterocyclic carbene | Carbene for further decomposition | acs.org |
| 5-Hydroxyalkyl-1H-tetrazoles | Tetraazafulvene | Alkylidene carbenes | thieme-connect.de |
Future Outlook and Research Trajectories in 2 Benzyloxy Methyl 2h Tetrazole Chemistry
Development of Sustainable and Atom-Economical Synthetic Protocols
The future of synthesizing 2-((benzyloxy)methyl)-2H-tetrazole and its derivatives is increasingly focused on green and sustainable methods. Traditional synthetic routes often involve stoichiometric reagents and harsh reaction conditions. Modern approaches are shifting towards catalytic, atom-economical, and environmentally benign processes.
Key areas of development include:
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.gov The Ugi and Passerini reactions are notable examples that have been adapted for tetrazole synthesis. nih.gov Future research will likely focus on developing novel MCRs specifically tailored for the synthesis of 2-substituted tetrazoles like this compound, minimizing waste and maximizing efficiency.
Catalytic Cycloadditions: The [3+2] cycloaddition of azides with nitriles is a fundamental method for tetrazole ring formation. nih.govrsc.org The development of new catalysts, including those based on earth-abundant and non-toxic metals like zinc and copper, is a key trend. organic-chemistry.orgjchr.org Nanomaterial-based catalysts are also gaining traction due to their high surface area, reusability, and ability to promote reactions under mild, often solvent-free, conditions. rsc.org
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved safety, scalability, and precise control over reaction parameters. The application of flow chemistry to tetrazole synthesis can lead to higher yields and purity while minimizing the risks associated with handling potentially explosive intermediates like azides.
| Synthetic Approach | Key Advantages | Relevant Research Areas |
| Multicomponent Reactions (MCRs) | High atom economy, efficiency, and convergence. nih.gov | Development of novel MCRs for 2-substituted tetrazoles. |
| Catalytic Cycloadditions | Use of non-toxic metals, mild reaction conditions. rsc.orgorganic-chemistry.orgjchr.org | Nanomaterial and earth-abundant metal catalysts. |
| Flow Chemistry | Improved safety, scalability, and process control. | Application to hazardous reactions in tetrazole synthesis. |
| Green Chemistry | Reduced environmental impact. rsc.orgresearchgate.net | Use of green solvents and reagents. organic-chemistry.orgnih.gov |
Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Discovery
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Advanced spectroscopic techniques are at the forefront of this endeavor.
Future research directions in this area include:
In Situ Spectroscopy: Techniques such as in situ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy allow for real-time monitoring of reaction progress. acs.orgnih.gov This provides valuable kinetic and mechanistic data, enabling the rapid optimization of reaction conditions and the identification of transient intermediates. For instance, monitoring the cycloaddition of an azide (B81097) with a nitrile can elucidate the role of a catalyst in activating the cyano group. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for the characterization of products and intermediates, even in complex reaction mixtures. Its high sensitivity and mass accuracy are invaluable for confirming the structures of novel tetrazole derivatives.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov This data is essential for understanding the three-dimensional structure of this compound and its derivatives, which can influence their physical and biological properties.
Combined Spectroscopic and Computational Approaches: The integration of experimental spectroscopic data with computational modeling provides a synergistic approach to understanding molecular structure and reactivity. nih.govnih.gov Theoretical calculations can help to interpret complex spectra and provide insights into reaction pathways that are difficult to observe experimentally.
Computational Design of Novel Tetrazole Derivatives with Tunable Reactivity
Computational chemistry has become an indispensable tool for the rational design of new molecules with desired properties, saving significant time and resources compared to traditional trial-and-error approaches. nih.gov
Key research trajectories in the computational design of tetrazole derivatives include:
Density Functional Theory (DFT) Calculations: DFT is widely used to predict a range of molecular properties, including geometric structures, electronic properties, and reaction energetics. nih.govcdnsciencepub.comenergetic-materials.org.cn For this compound, DFT can be used to study its conformational preferences, the stability of different isomers, and the activation barriers for various chemical reactions. This information can guide the design of derivatives with enhanced stability or specific reactivity.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the structural or property descriptors of a series of compounds with their biological activity or other properties. These models can be used to predict the activity of new, unsynthesized tetrazole derivatives, thereby prioritizing synthetic efforts.
Molecular Docking: In the context of medicinal chemistry, molecular docking is used to predict the binding orientation of a ligand to its target protein. nih.govresearchgate.net This technique can be employed to design novel this compound-based compounds with improved binding affinity and selectivity for a specific biological target.
Design of Energetic Materials: The high nitrogen content of the tetrazole ring makes it a key component in the design of high-energy-density materials. cdnsciencepub.com Computational methods are used to predict detonation properties, thermal stability, and sensitivity of novel tetrazole derivatives, guiding the synthesis of next-generation energetic materials. nih.govenergetic-materials.org.cn
| Computational Method | Application in Tetrazole Chemistry | Potential Impact |
| Density Functional Theory (DFT) | Prediction of molecular structure, stability, and reactivity. nih.govcdnsciencepub.comenergetic-materials.org.cn | Rational design of derivatives with tailored properties. |
| QSAR | Correlation of structure with biological activity. | Prioritization of synthetic targets for drug discovery. |
| Molecular Docking | Prediction of ligand-protein binding interactions. nih.govresearchgate.net | Design of potent and selective enzyme inhibitors. |
| Energetic Materials Design | Prediction of detonation performance and stability. nih.govenergetic-materials.org.cn | Development of advanced energetic materials. cdnsciencepub.com |
Exploration of New Chemical Transformations and Applications in Emerging Fields
The unique electronic and structural properties of the tetrazole ring, including its aromaticity and ability to act as a bioisostere for carboxylic acids, continue to inspire the exploration of new chemical transformations and applications. researchgate.netacs.org
Future research is likely to focus on:
Novel Cycloaddition Reactions: While the [3+2] cycloaddition is well-established, there is ongoing research into new types of cycloaddition reactions involving the tetrazole ring, potentially leading to the synthesis of novel heterocyclic systems.
Photochemical Transformations: The photolysis of tetrazole derivatives can lead to the extrusion of nitrogen gas and the formation of highly reactive intermediates, which can then undergo a variety of transformations to form other heterocyclic compounds. mdpi.com
Coordination Chemistry: The nitrogen atoms of the tetrazole ring can coordinate to metal ions, leading to the formation of metal-organic frameworks (MOFs) and other coordination polymers. nih.gov These materials have potential applications in gas storage, catalysis, and sensing. The computational design of tetrazolate-based MOFs for methane (B114726) storage is an active area of research. rsc.org
Medicinal Chemistry: The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and lipophilicity. researchgate.netacs.org Future research will continue to explore the incorporation of the this compound scaffold into new drug candidates for a wide range of therapeutic targets. nih.govnih.govresearchgate.net
Materials Science: The high nitrogen content and thermal stability of certain tetrazole derivatives make them attractive for applications as gas-generating agents in automotive airbags and as components of energetic materials. mdpi.comwikipedia.org
Q & A
Q. What statistical approaches optimize multi-step synthesis yields for complex tetrazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
